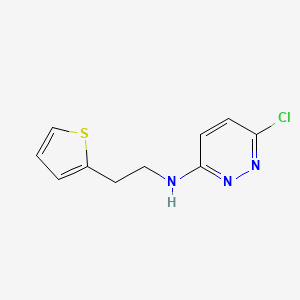

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine

Description

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H10ClN3S. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an amine group at the 3-position, which is further connected to a thiophene ring via an ethyl chain. The presence of both pyridazine and thiophene rings in its structure suggests potential biological and pharmacological activities.

Properties

IUPAC Name |

6-chloro-N-(2-thiophen-2-ylethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c11-9-3-4-10(14-13-9)12-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWFGYKAWVSBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride.

Amine Introduction:

Attachment of the Thiophene Ring: The thiophene ring is attached via an ethyl chain through a series of coupling reactions, often involving reagents like sodium hydride and alkyl halides.

Industrial Production Methods

Industrial production of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, converting them into amines or other reduced forms.

Substitution: The chlorine atom at the 6-position of the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced pyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Case Study:

A study published in PubMed highlighted the synthesis of pyridazine derivatives, including 6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine, which demonstrated promising cytotoxic effects against several cancer cell lines. The study found that the compound induced apoptosis in cancer cells by activating caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar pyridazine derivatives can act against bacterial strains by interfering with their metabolic processes.

Data Table: Antimicrobial Activity of Pyridazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine | E. coli | 32 µg/mL |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Staphylococcus aureus | 16 µg/mL |

This data indicates that 6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine exhibits competitive antimicrobial properties, warranting further investigation into its mechanism of action .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance charge transport and stability in electronic devices.

Case Study:

Research conducted on thiophene-based materials demonstrated improved performance in organic solar cells when integrated with pyridazine derivatives. The study noted that the addition of 6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine improved the overall efficiency of energy conversion due to better charge mobility and reduced recombination losses .

Future Directions and Research Opportunities

Given the promising applications outlined above, future research should focus on:

- Mechanistic Studies : Further elucidation of the mechanisms by which 6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine exerts its biological effects.

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Formulation Development : Investigating suitable formulations for drug delivery systems that can improve bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-chloro-N-ethylpyridazin-3-amine: Similar structure but lacks the thiophene ring.

6-chloro-N-(2-(furan-2-yl)ethyl)pyridazin-3-amine: Similar structure but contains a furan ring instead of a thiophene ring.

6-chloro-N-(2-(pyridin-2-yl)ethyl)pyridazin-3-amine: Similar structure but contains a pyridine ring instead of a thiophene ring.

Uniqueness

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is unique due to the presence of both the pyridazine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

6-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant data and case studies.

The compound's molecular formula is , with a molecular weight of approximately 267.75 g/mol. It features a pyridazine ring substituted with a chloro group and a thiophene moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.75 g/mol |

| CAS Number | 1904423-72-8 |

Synthesis

The synthesis of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine typically involves the following steps:

- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chloro group can be performed using reagents like thionyl chloride.

- Substitution with Thiophene : The thiophene moiety is introduced through nucleophilic substitution reactions.

The biological activity of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator, depending on the target.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives of pyridazine were evaluated for their antibacterial properties against standard strains. The results indicated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, outperforming conventional antibiotics in some cases .

- Antifungal Properties : Another study highlighted the antifungal activity of pyridazine derivatives, where compounds demonstrated significant inhibition against Candida albicans with MIC values comparable to established antifungal agents .

Research Findings

A comprehensive review of literature reveals that the biological activity of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine extends beyond antimicrobial effects:

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.

- Cytotoxicity : Preliminary cytotoxicity assays indicate selective toxicity towards cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.